没食子鞣花酸
货号 B1683822
CAS 编号:
36001-47-5
分子量: 934.6 g/mol
InChI 键: UDYKDZHZAKSYCO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
Vescalagin is a type of hydrolysable tannin known as an ellagitannin . It acts as a preferential catalytic inhibitor of the α isoform of human DNA topoisomerase II . Vescalagin has hypotriglyceridemic and hypoglycemic effects, suggesting it could have therapeutic value against diabetic progression .
Synthesis Analysis
Vescalagin is more hydrophilic and more reactive to electrophilic reagents than its diastereoisomer, castalagin . This difference in reactivity is attributed to the spatial organization of its hydroxyl group at the C1 position of the glycosidic chain . Vescalagin was also found to be more reactive in water extraction than in methanol extraction .Molecular Structure Analysis
The molecular formula of Vescalagin is C41H26O26 . Its molecular weight is 934.633 . The structure of Vescalagin is composed of a central sugar core, typically a glucose unit, to which gallic acid and gallic acid-derived moieties are esterified .Chemical Reactions Analysis
Vescalagin has been found to interact with the components of growth media, either by disabling the tannins from further direct action against bacteria or by preventing bacteria from accessing these components . This interaction is likely the source of its antimicrobial activity .Physical And Chemical Properties Analysis
Vescalagin has a density of 2.0±0.1 g/cm3 . Its index of refraction is 1.858 . It has 26 hydrogen bond acceptors and 16 hydrogen bond donors . Its polar surface area is 455 Å2 .科学研究应用
1. Protection of Pancreatic β-Cells
- Application Summary : Vescalagin has been found to protect pancreatic β-cells against inflammation caused by Methylglyoxal (MG), a primary precursor of advanced glycation end products involved in the pathogenesis of inflammation and diabetes .
- Methods and Procedures : The study investigated the occurrence of inflammation in pancreatic β-cells in MG-induced diabetic rats and the mechanism by which Vescalagin prevents it .
- Results and Outcomes : The results showed that Vescalagin downregulates the protein expression levels of advanced glycation end product receptors and CCAAT/enhancer binding protein-β and upregulates the protein expression levels of pancreatic duodenal homeobox-1, nuclear factor erythroid 2-related factor 2 and glyoxalase I from the pancreatic cells . Vescalagin also elevates glutathione and antioxidant enzyme contents and then downregulates c-Jun N-terminal kinase and p38 mitogen-activated protein kinases pathways to protect pancreatic β-cells in MG-administered rats .
2. Antibacterial Properties
- Application Summary : The effect of growth medium strength on the minimum inhibitory concentration (MIC) of different tannins and tannin extracts against Escherichia coli was systematically investigated .
- Methods and Procedures : The study used broth microdilution to assay bacteria growth using different growth medium strengths varying from half to double the concentration recommended by the producer .
- Results and Outcomes : It was observed that MIC values depend on the growth medium strength. With an increase in the growth medium concentration, MIC values rose roughly linearly for all samples, while their relative order remained unchanged .
3. Anti-Hypertriglyceridemic and Anti-Hyperglycemic Effects
- Application Summary : Vescalagin has been found to have therapeutic value against diabetic progression via its anti-hypertriglyceridemic and anti-hyperglycemic effects .
- Methods and Procedures : The study investigated the effects of Vescalagin on high-density-lipoprotein-cholesterol content in rats with a high-fat diet .
- Results and Outcomes : The study reveals that high-density-lipoprotein-cholesterol content increased by 14.4% in the high-fat diet rats treated with Vescalagin .
安全和危害
属性
IUPAC Name |
7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H26O26/c42-8-1-5-12(24(48)21(8)45)13-6(2-9(43)22(46)25(13)49)39(60)65-34-11(4-63-37(5)58)64-38(59)7-3-10(44)23(47)26(50)14(7)15-18-16(28(52)32(56)27(15)51)17-19-20(30(54)33(57)29(17)53)31(55)35(66-41(19)62)36(34)67-40(18)61/h1-3,11,31,34-36,42-57H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYKDZHZAKSYCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3C4C(C5=C(C(=C(C(=C5C(=O)O4)C6=C(C(=C(C(=C6C(=O)O3)C7=C(C(=C(C=C7C(=O)O2)O)O)O)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H26O26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201029283 | |
Record name | Castalagin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201029283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
934.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Vescalagin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030602 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Vescalagin | |
CAS RN |
24312-00-3, 36001-47-5 | |
Record name | Castalagin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024312003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vescalagin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036001475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vescalagin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297812 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Castalagin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297535 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Castalagin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201029283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Vescalagin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030602 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
200 °C | |
Record name | Vescalagin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030602 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Citations
For This Compound
1,990
Citations
… This study shows, experimentally, that vescalagin has a … mechanics demonstrated that vescalagin was more hydrophilic … the distinct behaviors of vescalagin and castalagin. These …
Number of citations: 38
pubs.acs.org
The structures of the C-glycosidic ellagitannins, castalagin, vescalagin, casuarinin and stachyurin, have been revised to 1-4 respectively, on the basis of two-dimensional nuclear …
Number of citations: 130
www.jstage.jst.go.jp
… of the triphenoyl moieties in vescalagin and castalagin, and … described the structures of vescalagin and castalagin as being … the stereochemistry of vescalagin and castalagin using DFT …
Number of citations: 44
pubs.acs.org
Vescalagin (1) is a major ellagitannin from young spring leaves of Quercus glauca; however, the amount of 1 decreases as the leaves mature with a concomitant rise in the levels of …
Number of citations: 5
pubs.acs.org
… Moreover, vescalagin/castalagin seem to modulate the normal … We also demonstrate that vescalagin/castalagin can be … with the high efficiency of vescalagin/castalagin to disrupt the …
Number of citations: 11
pubs.acs.org
… This study was conducted on aqueous solutions of vescalagin … The changes the vescalagin and castalagin contents … This decrease is more rapid in the case of vescalagin regardless …
Number of citations: 61
pubs.acs.org
… vescalagin–FITC conjugate 6, as well as for vescalagin-induced actin aggregates, we conclude that vescalagin … Future studies will be devoted to the elucidation of the vescalagin–actin …
Number of citations: 29
onlinelibrary.wiley.com
… In this study, we investigated such selectivity for vescalagin and … We show that vescalagin preferentially inhibits Top2α-mediated … We also demonstrate that vescalagin acts as a catalytic …
Number of citations: 37
molpharm.aspetjournals.org
… selectivity observed when the C1 benzylic alcohol of vescalagin (1) takes part in reactions … of this catechin-containing grapederived beverage in vescalagin-containing oak barrels.[5, 8…
Number of citations: 22
onlinelibrary.wiley.com
… Vescalagin standard. Also shown are the tandem mass spectra of vescalagin and castalagin … (a1 and a2, respectively) and of castalagin standard (b) and of vescalagin standard (c). …
Number of citations: 2
www.repository.utl.pt
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。